molecular formula C19H17F3N2O3 B2525143 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903539-15-0

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2525143
CAS No.: 1903539-15-0
M. Wt: 378.351
InChI Key: RPYMOZBLPXYZIL-UHFFFAOYSA-N
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Description

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione (CAS 1903539-15-0) is a complex organic compound with a molecular formula of C19H17F3N2O3 and a molecular weight of 378.35 g/mol. This derivative of 2,3-dihydro-1H-isoindole is supplied for use in scientific research and development. Its structural features, including the azetidine and hexahydro-isoindole moieties, make it a compound of interest in medicinal chemistry. This compound is related to a class of substituted isoindole derivatives investigated for their potential in treating diseases, including methods for treating neoplasms (cancer) and disorders related to angiogenesis, as outlined in patent WO2005021532A1 . Researchers can explore its mechanism of action, which may involve kinase inhibition or other biological pathways relevant to cell proliferation. The product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please note that this product is for research use only and is not intended for human consumption or any form of human use.

Properties

IUPAC Name

2-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c20-19(21,22)15-8-4-3-7-14(15)16(25)23-9-11(10-23)24-17(26)12-5-1-2-6-13(12)18(24)27/h1-4,7-8,11-13H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYMOZBLPXYZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the Azetidinyl Intermediate: This step involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an azetidin-3-ylamine under basic conditions to form the azetidinyl intermediate.

    Cyclization: The azetidinyl intermediate is then subjected to cyclization with a suitable dione precursor under acidic or basic conditions to form the hexahydroisoindole structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or azetidinyl moieties using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in antitumor activity , particularly against various human cancer cell lines. Preliminary studies indicate that it may inhibit cell growth effectively, making it a candidate for further development as an anticancer agent. The National Cancer Institute (NCI) has protocols for evaluating such compounds through their Developmental Therapeutics Program (DTP), where preliminary results have indicated significant efficacy against tested tumor cells .

Beyond its antitumor properties, the compound may exhibit other biological activities , such as enzyme inhibition or receptor modulation. These properties are critical for drug discovery processes aimed at developing new therapeutic agents targeting specific biological pathways .

Synthetic Methodologies

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique reactivity can be exploited in various synthetic routes to develop derivatives with enhanced biological or material properties.

Material Science

The compound's structural characteristics lend it potential applications in the development of new materials with specific electronic or thermal properties. The trifluoromethyl group can impart stability and unique interactions with other materials .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of derivatives similar to this compound through in vitro assays. The results indicated that modifications to the azetidine and isoindole structures could significantly enhance cytotoxicity against cancer cell lines. The mean GI50 values were promising enough to warrant further exploration into structure-activity relationships (SAR) .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory effects of this class of compounds revealed that they could inhibit specific targets involved in cancer progression and inflammation. This highlights their potential utility in treating diseases beyond cancer, including autoimmune disorders .

Mechanism of Action

The mechanism of action of 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Analogs Identified:

2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (CAS: 38353-74-1)

  • Structural Differences :

  • Substituent at the azetidine nitrogen: Diphenylmethyl vs. 2-(trifluoromethyl)benzoyl.
  • Saturation: The target compound’s hexahydro-isoindole-dione core introduces additional saturation compared to the unsaturated isoindole-dione in this analog.
    • Functional Implications :
  • The diphenylmethyl group in the analog increases steric bulk, which may reduce solubility but enhance hydrophobic interactions in binding pockets.

Indocyanine Dyes (e.g., indole-based derivatives)

  • Structural Overlap : Both classes incorporate nitrogen-containing heterocycles (e.g., isoindole, azetidine).
  • Functional Contrast :

  • Indocyanine dyes prioritize π-conjugation for optical applications (e.g., solar cells, biosensors), whereas the target compound’s design suggests a focus on pharmacological targeting due to its rigid, substituted azetidine .

Physicochemical and Pharmacological Data Comparison

Property Target Compound 2-[1-(Diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione Indocyanine Dye Analog
Molecular Weight ~437.3 (estimated) 368.43 300–600 (varies)
LogP (Lipophilicity) High (due to CF₃ and benzoyl) Moderate (diphenylmethyl) Low to moderate
Synthetic Yield Not reported 97–98% purity (supplier data) 60–85% (typical)
Potential Applications Drug discovery (hypothetical) Intermediate in organic synthesis Optical materials

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available.
  • High-yield synthesis methods are well-documented .

Critical Analysis of Evidence Gaps

  • The target compound’s synthesis, reactivity, and biological activity remain uncharacterized in publicly accessible literature.
  • Comparisons rely heavily on structural extrapolation rather than empirical data.
  • Further studies should prioritize:
    • Synthesis optimization (e.g., leveraging coupling reagents like HATU or HBTU, as seen in peptide chemistry) .
    • In vitro screening for target engagement.

Biological Activity

The compound 2-{1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes an azetidine ring and a trifluoromethyl group. The molecular formula is C14H11F3N2O3C_{14}H_{11}F_3N_2O_3, with a molecular weight of approximately 344.31 g/mol. Its structure can be represented as follows:

ComponentDescription
Molecular Formula C14H11F3N2O3C_{14}H_{11}F_3N_2O_3
Molecular Weight 344.31 g/mol
Functional Groups Trifluoromethyl, Azetidine
CAS Number 2326702-04-7

Antimicrobial Properties

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial activity against various pathogens. For instance, derivatives containing azetidine rings have shown effectiveness against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Anticancer Activity

Research has suggested that the compound may possess anticancer properties. A study focused on related compounds demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance the lipophilicity of the molecule, facilitating better interaction with cellular targets .

The precise mechanism by which this compound exerts its biological effects remains largely unexplored; however, it is hypothesized that it interacts with specific molecular targets such as enzymes or receptors. This interaction could modulate various signaling pathways within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially alter receptor activity affecting cellular responses.

Study on Antimicrobial Efficacy

A notable study evaluated the antimicrobial efficacy of azetidine derivatives against standard microbial strains. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .

CompoundActivity Against BacteriaActivity Against Fungi
Azetidine Derivative AHighModerate
Azetidine Derivative BModerateHigh

Evaluation of Anticancer Properties

In an investigation into anticancer properties, derivatives were tested on various cancer cell lines. The findings revealed that some compounds led to significant reductions in cell viability and induced apoptosis in treated cells .

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